Cannabinoid Receptor Selectivity Reversal: 2-Methyl Introduction on 7-Methoxyindole Core
In the 7-methoxyindole-3-carboxamide series, the absence of a 2-methyl substituent yields CB2-selective agonists (Ki CB2 = 11 nM vs. CB1 = 245 nM; 22-fold CB2 selectivity). Introduction of the 2-methyl group—the defining feature of 7-methoxy-2-methyl-1H-indole—reverses selectivity: Ki CB1 = 8 nM, CB2 = 29 nM, conferring CB1 preference [1]. This demonstrates that the 2-methyl group is the critical structural determinant for CB1 vs. CB2 selectivity when the 7-methoxyindole core is elaborated into aminoalkylindole ligands.
| Evidence Dimension | CB1 and CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 7-Methoxy-2-methylindole-3-carboxamide derivative: Ki CB1 = 8 nM, Ki CB2 = 29 nM |
| Comparator Or Baseline | 7-Methoxyindole-3-carboxamide (no 2-methyl): Ki CB1 = 245 nM, Ki CB2 = 11 nM |
| Quantified Difference | CB1 affinity improved by ~31-fold; CB2 affinity reduced by ~2.6-fold; selectivity reversed from CB2- to CB1-preferring |
| Conditions | Radioligand competitive binding assays at human recombinant CB1 and CB2 receptors (Bristol-Myers Squibb patent data, as summarized in WikiWeed) |
Why This Matters
For research programs targeting CB1-preferring vs. CB2-preferring ligands, selection of the 2-methylated indole core (7-methoxy-2-methyl-1H-indole) vs. the non-methylated analog is the decisive synthetic branching point; procurement of the wrong core scaffold leads to opposite receptor selectivity.
- [1] WikiWeed, MN-25 (UR-12) entry: comparison of 7-methoxyindole-3-carboxamide (Ki CB2=11 nM, CB1=245 nM) vs. its indole 2-methyl derivative (Ki CB1=8 nM, CB2=29 nM). View Source
